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Compound of Interest

Compound Name:
4-Chloro-3-fluorophenyl cyclohexyl

ketone

CAS No.: 898769-24-9

Cat. No.: B1324778

Get Quote

Technical Profile: (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone

Executive Summary
(4-Chloro-3-fluorophenyl)(cyclohexyl)methanone is a lipophilic aryl ketone scaffold utilized

primarily as a building block in medicinal chemistry. It combines a metabolically stable

halogenated phenyl ring with a bulky aliphatic cyclohexyl group. This specific structural motif—

the 3-fluoro-4-chlorophenyl group—is a privileged substructure in drug discovery, often

employed to block metabolic oxidation at the para-position while modulating electronic

properties via the meta-fluorine.

This guide details the physicochemical properties, authoritative synthetic pathways, and

analytical characterization of this intermediate, designed for researchers optimizing lead

compounds in oncology (e.g., p38 MAPK inhibitors) and immunology (e.g., P2X7 antagonists).
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The molecule features a central ketone bridge linking an electron-deficient aromatic ring to a

lipophilic aliphatic cycle.

Table 1: Physicochemical Profile

Property Value / Description Notes

IUPAC Name
(4-Chloro-3-fluorophenyl)

(cyclohexyl)methanone

Molecular Formula C₁₃H₁₄ClFO

Molecular Weight 240.70 g/mol

Predicted LogP 4.8 – 5.2
High lipophilicity due to

cyclohexyl and Cl substituents.

H-Bond Acceptors 2 (C=O, F)
Fluorine acts as a weak

acceptor.

H-Bond Donors 0

Rotatable Bonds 2
Carbonyl-Phenyl and

Carbonyl-Cyclohexyl bonds.

Electronic Effect Deactivated Ring

F and Cl are electron-

withdrawing (inductive),

deactivating the ring toward

electrophilic attack.

Structural Logic
Fluorine (C3): Induces a strong

-withdrawing effect, increasing the acidity of adjacent protons and altering the dipole
moment. It also serves as a metabolic block against Phase I oxidation at the meta-position.

Chlorine (C4): Provides significant lipophilicity and fills hydrophobic pockets in target

proteins.
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Cyclohexyl Group: A bulky, non-planar aliphatic moiety that provides steric occlusion, distinct

from the planar geometry of a phenyl ring (a common bioisosteric replacement).

Synthetic Architectures
Direct Friedel-Crafts acylation of 1-chloro-2-fluorobenzene is not recommended due to the

deactivating nature of the halogens, which leads to harsh reaction conditions and poor

regioselectivity (mixture of isomers).

The Grignard Addition to Nitrile is the industry-standard "Expert Route" for this scaffold,

ensuring regiospecificity and high yield.

Route A: Grignard Addition to 4-Chloro-3-
fluorobenzonitrile (Recommended)
This pathway utilizes the lower reactivity of the nitrile group to prevent over-addition (formation

of tertiary alcohols), a common side reaction when using acid chlorides.

Starting Materials: 4-Chloro-3-fluorobenzonitrile, Cyclohexylmagnesium bromide (2.0 M in

ether/THF).

Key Intermediate: Metallo-imine salt.

Experimental Protocol:

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂

inlet, and addition funnel.

Reagent Prep: Charge the flask with 4-Chloro-3-fluorobenzonitrile (10.0 mmol) and

anhydrous THF (50 mL). Cool to 0°C.

Addition: Add Cyclohexylmagnesium bromide (12.0 mmol, 1.2 eq) dropwise over 20 minutes.

Note: A slight excess of Grignard ensures complete consumption of the nitrile.

Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC

(disappearance of nitrile spot).
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Observation: The solution typically turns from clear to a cloudy/yellow suspension (imine

salt formation).

Hydrolysis (Critical Step): Cool back to 0°C. Quench slowly with 3M HCl (30 mL).

Mechanism:[1][2][3] This converts the magnesium salt to the imine, which then hydrolyzes

to the ketone.

Reflux:[4] Heat the biphasic mixture to reflux for 1 hour to ensure complete hydrolysis of

the sterically hindered imine.

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat. NaHCO₃

and Brine. Dry over MgSO₄ and concentrate.

Reaction Mechanism Visualization
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Click to download full resolution via product page

Caption: Step-wise conversion of nitrile to ketone via stable metallo-imine intermediate,

preventing tertiary alcohol byproducts.

Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.

1H NMR (Predicted, 400 MHz, CDCl₃)
The spectrum is distinct due to the coupling between the Fluorine and aromatic protons.
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Aromatic Region (7.0 – 8.0 ppm):

~7.80 (dd, 1H, J=10.5, 2.0 Hz): H2 proton (between Cl and F). The large coupling constant
is due to

coupling.

~7.70 (dd, 1H, J=8.5, 2.0 Hz): H6 proton (ortho to carbonyl).

~7.50 (t, 1H, J=8.0 Hz): H5 proton (ortho to Cl).

Aliphatic Region (1.2 – 3.2 ppm):

~3.15 (tt, 1H): Methine proton of the cyclohexyl ring (alpha to carbonyl). Deshielded by the
carbonyl anisotropy.

~1.20 – 1.90 (m, 10H): Cyclohexyl methylene envelope.

IR Spectroscopy
Key Diagnostic: Strong Carbonyl (C=O) stretch at 1680–1690 cm⁻¹ (Aryl alkyl ketone).

Absence: Disappearance of the sharp Nitrile (C≡N) peak at ~2230 cm⁻¹.

Medicinal Chemistry Applications
The (4-chloro-3-fluorophenyl)(cyclohexyl)methanone structure is not merely an intermediate but

a pharmacophore used to optimize drug-target interactions.

Metabolic Stability: The 4-Cl, 3-F substitution pattern is a classic medicinal chemistry tactic.

[5] The fluorine atom blocks the metabolically vulnerable 3-position, while the chlorine blocks

the 4-position, significantly increasing the half-life (

) of the molecule compared to a simple phenyl ring.

Lipophilic Vector: The cyclohexyl group directs the molecule into large hydrophobic pockets

(e.g., the ATP-binding site of kinases).

Bioisosterism: This scaffold is often used as a bioisostere for:
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N-Cyclohexylbenzamides.

Diphenyl methanones (where the cyclohexyl replaces one phenyl ring to reduce planarity

and improve solubility).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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